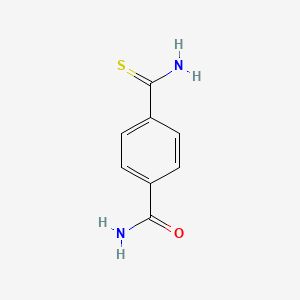

4-Carbamothioylbenzamide

Overview

Description

4-Carbamothioylbenzamide is a synthetic compound that belongs to the class of thioamide derivatives of benzamide. It is widely used in research laboratories as a probe compound to identify the activity of certain enzymes. The molecular formula of 4-Carbamothioylbenzamide is C8H8N2OS and its molecular weight is 180.23 .

Molecular Structure Analysis

The molecular structure of 4-Carbamothioylbenzamide has been analyzed using single crystal X-ray structure determination, Hirshfeld surface (HS) analysis, crystal voids studies, and density functional theory (DFT) calculations . The synthesized compounds are co-crystallized in a monoclinic crystal system with a space group of P21/c .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Carbamothioylbenzamide, such as boiling point and storage conditions, are not explicitly mentioned in the available literature .Scientific Research Applications

Herbicidal Activity

4-Carbamothioylbenzamide derivatives have shown significant potential in the field of agriculture, particularly as herbicides. Compounds containing this moiety, such as N-((4-chloro-3-(trifluoromethyl)phenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide and N-((2-bromo-5-fluorophenyl)carbamothioyl)-4-(methylsulfonyl)-2-nitrobenzamide, have demonstrated excellent herbicidal activity against various weeds like Digitaria adscendens and Amaranthus retroflexus. Moreover, these compounds inhibit root growth in Brassica napus L. and show higher activity against Echinochloa crusgalli compared to some commercial herbicides (Li et al., 2021).

Anticancer Activity

4-Carbamothioylbenzamide derivatives have been investigated for their potential in cancer treatment. A study on N-(2-substituted phenyl)4-oxothiazolidine-3carbonothioyl benzamide derivatives revealed significant anticancer activity against MCF-7 and HeLa cell lines. This study suggests that these compounds could play a role in the development of new anticancer drugs (Gaikwad, 2017).

Interaction with Human Serum Albumin

The binding characteristics of 4-Carbamothioylbenzamide derivatives with human serum albumin (HSA) are significant for understanding the pharmacokinetic mechanisms of drugs. Studies on thiosemicarbazone derivatives of this compound have shown that they have good anticancer activity and low toxicity. Their interaction with HSA involves quenching mechanisms, binding kinetics, and molecular docking, which can provide insights into drug efficacy and metabolism (Karthikeyan et al., 2016).

Antibacterial Activity

Nickel and copper complexes of N-(R-carbamothioyl)-4-nitrobenzamide have shown enhanced antibacterial efficacy compared to their ligand counterparts. This suggests a potential application in developing new antibacterial agents, especially given the growing concern over antibiotic resistance (Saeed et al., 2010).

Electropolymerization Applications

The electropolymerization of derivatives such as 4-aminobenzamide and 4-hydroxybenzamide can be utilized in the development of electrochemical transducers. This has implications for the creation of biosensors, particularly in medical diagnostics and environmental monitoring (Santos et al., 2019).

Safety And Hazards

properties

IUPAC Name |

4-carbamothioylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-7(11)5-1-3-6(4-2-5)8(10)12/h1-4H,(H2,9,11)(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFZWPDVFJRWAAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Carbamothioylbenzamide | |

CAS RN |

80393-37-9 | |

| Record name | 4-carbamothioylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

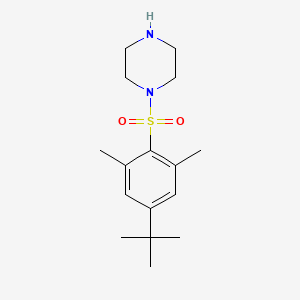

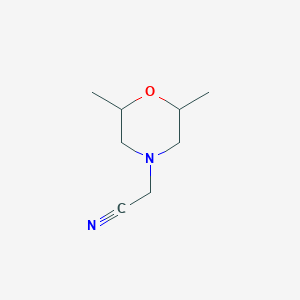

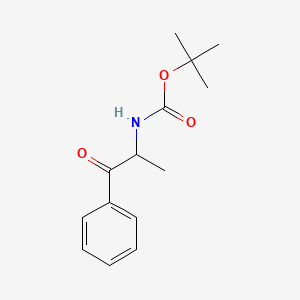

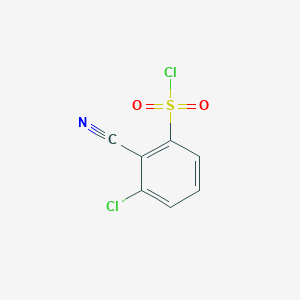

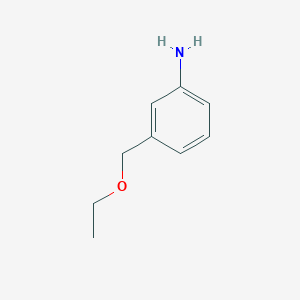

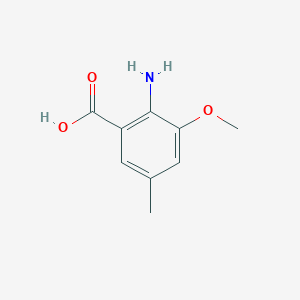

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyclohexyloxy)methyl]aniline](/img/structure/B3371742.png)

![Spiro[2.5]oct-4-ylamine](/img/structure/B3371749.png)

![5-Amino-[3,3'-bipyridin]-6(1H)-one](/img/structure/B3371783.png)

![3-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371816.png)

![4-[3-(4-Methylphenyl)propyl]aniline](/img/structure/B3371821.png)